4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a tetrahydropyran-4-carboxamide core linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold via a methylene bridge. The phenyl group at the tetrahydropyran-4-position enhances lipophilicity, while the pyrazolopyridine moiety may contribute to binding interactions in biological systems.
Properties
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-3,6-7,15H,4-5,8-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAUQWVBTWNZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein. The compound acts as a core protein allosteric modulator (CpAM) and has shown potential as an anti-HBV therapeutic.
Mode of Action
The compound interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants. It modulates the conformation of the HBV core protein, which is crucial for the life cycle of the virus.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein. This modulation can inhibit the replication of the virus, affecting the HBV life cycle pathway.
Biological Activity
The compound 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a tetrahydropyran ring and a tetrahydropyrazole moiety. The presence of the phenyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
Research indicates that compounds similar to this compound may act through various biological pathways:
- Inhibition of Protein Targets : This compound has shown potential as an inhibitor of specific protein targets involved in disease pathways. For instance, analogs have been identified that inhibit MmpL3, a target critical for Mycobacterium tuberculosis survival .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated effective inhibition against strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
A series of analogs derived from the parent compound were synthesized to evaluate their biological activity. The following table summarizes key findings from SAR studies:
| Compound | Modification | MIC (µM) | Activity |
|---|---|---|---|
| 4PP-1 | Parent | 21 | Modest |
| 4PP-5 | Sulfonamide linkage | 2.7 | Active |
| 4PP-7 | Urea-linked tert-butyl | 2.8 | Active |
| 4PP-9 | Phenyl substitution | 5.9 | Active |
| 4PP-31 | 1-naphthyl group | 2.7 | Active |
| 4PP-32 | 4-pyridinyl substitution | N/A | Inactive |
These findings indicate that specific modifications to the core structure can enhance or diminish biological activity, highlighting the importance of functional group positioning.
Pharmacological Studies
In vivo studies have been conducted to assess the pharmacokinetics and efficacy of this compound:
- Efficacy in Disease Models : Animal models have demonstrated significant reductions in disease symptoms when treated with this compound. For example, in models of tuberculosis infection, administration resulted in lower bacterial loads compared to controls .
- Toxicity Assessment : Safety profiles indicate that while the compound exhibits potent biological activity, it also presents certain toxicity risks at higher doses. Careful dose optimization is necessary to balance efficacy and safety .
Case Studies
Several case studies have documented the therapeutic potential of related compounds:
- Tuberculosis Treatment : A study highlighted the effectiveness of a related tetrahydropyrazole derivative in reducing Mycobacterium tuberculosis viability in infected macrophages .
- Cancer Research : Preliminary investigations suggest that derivatives may exhibit anticancer properties by targeting FGFR pathways associated with tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Scaffold Variations
(a) Tetrahydropyrazolo[1,5-a]pyridine Derivatives
- 1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea (CAS 2034246-06-3): Shares the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core but replaces the tetrahydropyran-4-carboxamide with a urea linkage. Molecular Weight: 342.4 vs. ~400 (estimated for the target compound).
(b) Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives
- (7S)-2-(4-Phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Differs in the core (pyrimidine vs. pyridine) and includes a phenoxyphenyl substituent. The propenoyl-piperidine group introduces stereochemical complexity, which may enhance target selectivity . Key Contrast: Pyrimidine cores often improve metabolic stability over pyridine derivatives .
Functional Group Modifications
(a) Ester vs. Carboxamide Groups
- Application: Likely serves as an intermediate for further functionalization .
(b) Trifluoromethyl and Halogen Substituents
- N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 310451-48-0) :
Pharmacological Target Relevance
GSK-3β Inhibitors :
- Compound 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide () shares a tetrahydropyran-methyl linkage but uses an imidazopyridine core.
- Key Difference : Imidazopyridine derivatives often exhibit higher kinase selectivity compared to pyrazolopyridines .
- Parkin E3 Ligase Modulators: (R)-1-(6-Methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylethan-1-one (BIO-1953719):
- Features a dihydropyrazolopyrazine core and tetrahydroquinoline substituent.
- Comparison: The quinoline group may enhance blood-brain barrier penetration compared to the target compound’s tetrahydropyran .
Structural and Functional Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Protection/deprotection of functional groups (e.g., hydroxyl or amine groups) using reagents like 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate under anhydrous conditions (dichloromethane or THF) .
- Step 2 : Coupling reactions (e.g., amide bond formation) between tetrahydro-2H-pyran-4-carboxylic acid derivatives and functionalized pyrazolo-pyridines. This may employ carbodiimide-based coupling agents or nucleophilic substitution .
- Step 3 : Purification via recrystallization (e.g., using THF or dioxane) or column chromatography.
Key Data :
| Step | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 1 | 34–61 | Recrystallization | |
| 2 | 36–59 | Column Chromatography |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., tetrahydro-2H-pyran methylene protons at δ 3.5–4.0 ppm and pyrazole aromatic protons at δ 7.0–8.5 ppm) .
- HRMS (ESI) : For exact mass verification (e.g., observed [M+H]+ within ±2 ppm of theoretical values) .
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1680–1700 cm⁻¹ for amides) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of the pyrazolo[1,5-a]pyridine moiety?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro or cyano) on aromatic aldehydes direct cyclization to specific positions .
- Reaction Conditions : Solvent polarity (e.g., THF vs. DMSO) and temperature (reflux vs. room temperature) modulate kinetic vs. thermodynamic control .
Case Study : In dihydropyrazolo[1,5-a]pyrimidine synthesis, trifluoromethylphenyl groups at C5 enhance regioselectivity (>80% yield) via steric and electronic stabilization .
Q. How can substituent modifications improve the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Polar Substituents : Introduce hydroxy or morpholinoethoxy groups (e.g., as in ) to enhance aqueous solubility via hydrogen bonding .
- Steric Shielding : Replace labile protons (e.g., methyl groups on pyrazole rings) to reduce oxidative degradation .
Data :
| Modification | Solubility (mg/mL) | Stability (t1/2, h) |
|---|---|---|
| Unmodified | 0.5 | 24 |
| 4-Methoxy-phenyl substitution | 1.2 | 48 |
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to rule out false positives .
- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites that may confound results .
- Theoretical Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize stoichiometry of coupling reagents | |
| Structural ambiguity | Multi-nuclear NMR (1H, 13C, 19F) + X-ray | |
| Stability under pH stress | Accelerated stability studies (40°C/75% RH) | |
| Regioselectivity control | DFT-guided solvent selection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
